molecular formula C11H22O B1615774 1,3,3,5,5-Pentamethylcyclohexanol CAS No. 38490-33-4

1,3,3,5,5-Pentamethylcyclohexanol

Cat. No. B1615774
CAS RN: 38490-33-4
M. Wt: 170.29 g/mol
InChI Key: BMRINMQQUFUCHR-UHFFFAOYSA-N
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Patent
US08692021B2

Procedure details

To a vigorously stirred solution of 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane (3.4 g; 20 mmol) and sodium cyanide (1.96 g; 40 mmol; 2 eq.) and 5 ml acetic acid, 95% sulfuric acid (5.3 ml; 100 mmol; 5.15 eq) are added during 1 hour keeping the temperature at 10° C. for 30 min, and then allowing the mixture to reach ambient temperature. After stirring at ambient temperature for 17 hours, the mixture is diluted with 20 ml ice water. Subsequently, the mixture is refluxed with stirring for 10 hours, cooled to ambient temperature, diluted with 40 ml water and 20 ml ether and neutralized with 20% aqueous sodium hydroxide until a pH of 10. The organic phase is separated and dried. Dry hydrogen chloride is passed through the solution until the ether becomes acidic. Solvent is removed and the residue is washed with ether to give 2.24 g Neramexane in the form of its hydrochloride.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1([CH3:12])[CH2:7][C:6]([CH3:9])([CH3:8])[CH2:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[C-]#[N:14].[Na+].C(O)(=O)C.S(=O)(=O)(O)O>O.CCOCC.[OH-].[Na+]>[CH3:8][C:6]1([CH3:9])[CH2:7][C:2]([NH2:14])([CH3:12])[CH2:3][C:4]([CH3:11])([CH3:10])[CH2:5]1 |f:1.2,7.8|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
OC1(CC(CC(C1)(C)C)(C)C)C
Name
Quantity
1.96 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5.3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
20 mL
Type
solvent
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture is refluxed
STIRRING
Type
STIRRING
Details
with stirring for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent is removed
WASH
Type
WASH
Details
the residue is washed with ether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC1(CC(CC(C1)(C)N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.24 g
YIELD: CALCULATEDPERCENTYIELD 66.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.